molecular formula C13H19NO B8482583 3-(Tert-butylamino)-1-phenylpropan-1-one

3-(Tert-butylamino)-1-phenylpropan-1-one

Cat. No.: B8482583
M. Wt: 205.30 g/mol
InChI Key: GAJKPCUFHJCUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylamino)-1-phenylpropan-1-one is a chemical compound of significant interest in neuropharmacological and medicinal chemistry research. This compound, which can be structurally described as a deconstructed analogue of the antidepressant bupropion, serves as a valuable tool for investigating the structure-activity relationships of monoamine transporter inhibitors . Its core research value lies in its mechanism of action as a dopamine transporter (DAT) and norepinephrine transporter (NET) uptake inhibitor, rather than a substrate-based releasing agent . Studies indicate that the presence of the bulky tert-butyl amine group is a key structural determinant that dictates this inhibitory activity at neurotransmitter transporters, making this compound essential for empirical studies aimed at understanding the molecular nuances between stimulant and non-stimulant psychotropic agents . Researchers utilize this compound to probe the dopaminergic and noradrenergic systems in vitro, contributing to the development of novel pharmacotherapies for central nervous system disorders such as depression, attention deficit/hyperactivity disorder (ADHD), and substance abuse . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(tert-butylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C13H19NO/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChI Key

GAJKPCUFHJCUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
3-(Methylamino)-1-phenylpropan-1-one Methylamino group (smaller, less bulky) C₁₀H₁₃NO 163.22 LogP: 1.87; PSA: 29.1 Ų
3-(Diethylamino)-1-phenylpropan-1-one Diethylamino group (more lipophilic) C₁₂H₁₇NO 191.27 CAS: 63490-84-6; Purity: Not specified
3-(4-Benzylpiperidin-1-yl)-1-phenylpropan-1-one Piperidine-benzyl substitution (cyclic amine) C₂₁H₂₅NO 307.43 Synthesis yield: 72% (microwave method)
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one 2-Hydroxyphenyl substituent (polar group) C₁₅H₁₄O₂ 226.27 Boiling point: 402.6°C; Density: 1.15 g/cm³
2-(tert-Butylamino)-1-(2-chlorophenyl)propan-1-one Chlorophenyl substitution (electron-withdrawing) C₁₃H₁₈ClNO 239.75 Bupropion impurity; higher polarity

Key Observations :

  • Lipophilicity: Diethylamino and benzylpiperidine substitutions increase LogP values, suggesting improved membrane permeability but possible solubility challenges .
  • Polarity : Hydroxyl or chlorophenyl groups introduce polarity, affecting boiling points and solubility profiles .

Pharmacological and Toxicological Considerations

  • Bupropion Impurities: 3-(tert-butylamino)-1-phenylpropan-1-one is a deschloro impurity of bupropion, with purity standards ≥95% for pharmaceutical use .

Q & A

Q. How can the synthesis of 3-(tert-butylamino)-1-phenylpropan-1-one be optimized for high yield and purity?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction , involving acetophenone, tert-butylamine, and formaldehyde under acidic conditions. Optimization includes:
  • Catalyst selection : Use of hydrochloric acid or trifluoroacetic acid to stabilize intermediates .
  • Temperature control : Maintaining 50–60°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Signals for the tert-butyl group (δ ~1.2 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm) confirm regiochemistry .
  • 13C NMR : Carbonyl resonance (δ ~205 ppm) and quaternary carbons in the tert-butyl group (δ ~28–35 ppm) validate the backbone .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) is widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₉NO, [M+H]⁺ = 206.1545) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Neurotransmitter Reuptake Inhibition :
  • Dopamine/Norepinephrine Transporters : Radioligand binding assays (e.g., [³H]-WIN 35,428 for dopamine) to assess affinity .
  • Enzyme Inhibition :
  • Monoamine Oxidase (MAO) : Fluorometric assays using kynuramine as a substrate to measure inhibition kinetics .
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cells to evaluate safety margins .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and how do enantiomers differ pharmacologically?

  • Methodological Answer :
  • Chiral Chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase; α-value >1.2 indicates separation feasibility .
  • Asymmetric Synthesis : Employ chiral auxiliaries like (S)-tert-butanesulfinamide to induce stereoselectivity during the Mannich reaction .
  • Pharmacological Differences :
  • In Vivo Studies : Enantiomers may show divergent efficacy in the Porsolt forced swim test (antidepressant activity) and locomotor activity assays (stimulant side effects) .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT, DAT) .
  • QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro or trifluoromethyl groups) with bioactivity .
  • MD Simulations : GROMACS for analyzing ligand-receptor complex stability over 100-ns trajectories .

Q. How can conflicting data on the compound’s mechanism of action be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., [³H]-nisoxetine) with functional assays (e.g., fluorescent Ca²⁺ flux) to distinguish transporter inhibition from off-target effects .
  • Knockout Models : Use DAT or NET knockout mice to isolate pharmacological pathways .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed contradictions .

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